REACTION_SMILES
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[CH3:12][S:13](=[O:14])(=[O:15])[O:16][S:17]([CH3:18])(=[O:19])=[O:20].[CH:1]1([CH2:4][N:5]2[CH2:6][CH:7]([CH2:10][OH:11])[CH2:8][CH2:9]2)[CH2:2][CH2:3]1>>[CH3:12][S:13](=[O:14])(=[O:15])[OH:16].[CH:1]1([CH2:4][N:5]2[CH2:6][CH:7]([CH2:10][OH:11])[CH2:8][CH2:9]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCN(CC2CC2)C1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Name
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Type
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product
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Smiles
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OCC1CCN(CC2CC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |